molecular formula C22H19ClN4S B15166529 N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine CAS No. 303163-31-7

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine

Cat. No.: B15166529
CAS No.: 303163-31-7
M. Wt: 406.9 g/mol
InChI Key: FYRBCHDLDPYQFN-UHFFFAOYSA-N
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Description

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the benzylamine moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and pyridine derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

303163-31-7

Molecular Formula

C22H19ClN4S

Molecular Weight

406.9 g/mol

IUPAC Name

5-[2-[(4-chlorophenyl)methylamino]pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C22H19ClN4S/c1-14-3-2-4-16(11-14)20-21(28-22(24)27-20)17-9-10-25-19(12-17)26-13-15-5-7-18(23)8-6-15/h2-12H,13H2,1H3,(H2,24,27)(H,25,26)

InChI Key

FYRBCHDLDPYQFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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